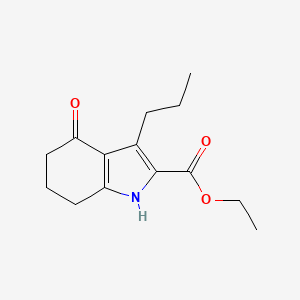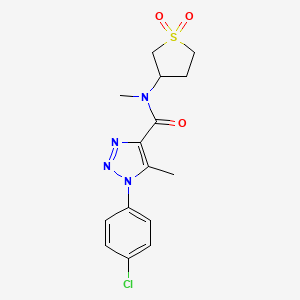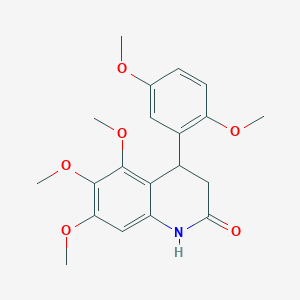![molecular formula C17H19N3O3 B4435616 N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine](/img/structure/B4435616.png)
N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine
Übersicht
Beschreibung
N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine, also known as EFV, is a chemical compound that has been studied for its potential use in scientific research.
Wirkmechanismus
N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine binds to the ATP-binding site of CK2, inhibiting its activity and preventing the phosphorylation of its substrates. This leads to a decrease in cellular proliferation and an increase in apoptosis. N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine has also been shown to inhibit the activity of the NS5B polymerase of the hepatitis C virus, which is essential for viral replication.
Biochemical and Physiological Effects:
Studies have shown that N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine can decrease the proliferation of cancer cells and induce apoptosis in various cancer cell lines. N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine has also been shown to have anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines. In addition, N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine has been shown to inhibit the replication of the hepatitis C virus in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine in lab experiments is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. In addition, further studies are needed to determine the optimal concentration and exposure time for N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine in different experimental conditions.
Zukünftige Richtungen
Future research on N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine could focus on its potential use as a therapeutic agent for cancer and viral infections. Studies could investigate the efficacy of N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine in animal models and in clinical trials. In addition, further studies are needed to determine the optimal dosing and administration of N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine for different indications. Other future directions could include the development of more stable and soluble analogs of N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine for use in research and potential clinical applications.
In conclusion, N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine is a chemical compound that has shown potential for use in scientific research. Its specificity for CK2 and potential anti-inflammatory and antiviral effects make it a promising tool for studying cellular processes and potential therapeutic applications. Further research is needed to fully understand the potential of N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine and its analogs.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine has been studied for its potential use as an inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine has also been investigated for its potential use as an anti-inflammatory agent, as well as for its potential to inhibit the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
2-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-4-12-18-14-10-7-5-6-8-11(10)23-15(14)16(19-12)20-13(9(2)3)17(21)22/h5-9,13H,4H2,1-3H3,(H,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWQDYVEJGUUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)NC(C(C)C)C(=O)O)OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4435537.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4435549.png)
![N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4435558.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4435566.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4435577.png)
![N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435578.png)
![N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435581.png)

![4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435599.png)
![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4435609.png)
![1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4435621.png)

